molecular formula F2Y B13738569 Yttrium difluoride CAS No. 13981-89-0

Yttrium difluoride

Cat. No.: B13738569
CAS No.: 13981-89-0
M. Wt: 126.90265 g/mol
InChI Key: AWDPTOLITSMJEH-UHFFFAOYSA-L
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Description

Theoretical and Experimental Context of Yttrium Fluorides

The chemistry of yttrium and fluorine is dominated by the highly stable yttrium trifluoride (YF₃). Experimentally, YF₃ is a white, crystalline solid known for its thermal and chemical stability, low refractive index, and transparency in the UV and visible light spectrum. nanorh.com These properties make it valuable for applications such as optical coatings, lasers, and ceramics. rsc.orgnanorh.com Synthesis of YF₃ nanoparticles has been achieved through methods like sonochemical irradiation of yttrium(III) acetate (B1210297) in the presence of hydrofluoric acid. nih.govnih.gov The resulting nanoparticles have been characterized using scanning electron microscopy and X-ray diffraction, confirming their crystalline nature. nih.gov Furthermore, studies have investigated the solubility and speciation of Y(III) fluoride (B91410) in aqueous solutions at high temperatures, revealing the predominance of species like YF₂⁺. researchgate.net

On the theoretical front, significant research has been conducted to understand the electronic structure and spectroscopic properties of yttrium fluoride species. For the diatomic molecule yttrium monofluoride (YF), theoretical investigations using methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) have been performed. researchgate.net These calculations have determined the potential energy curves and spectroscopic constants for numerous electronic states, providing results that align well with available experimental data from absorption and emission spectra. researchgate.netarxiv.org Such theoretical studies are crucial for interpreting experimental findings and guiding the search for new molecular species. researchgate.net The study of molten salt systems, such as LiF–YF₃, through molecular dynamics simulations has also provided insight into the static and dynamic properties at the microscopic level, revealing details about the coordination and ionic bond lengths of yttrium with fluoride ions. aip.org

Rationale for the Investigation of Yttrium Difluoride (YF₂)

The investigation into this compound (YF₂) is primarily driven by fundamental scientific curiosity and the desire to expand the known chemistry of yttrium beyond its typical +3 oxidation state. While yttrium is almost exclusively found in the trivalent state in its stable compounds, the theoretical exploration of a divalent species like YF₂ provides a unique opportunity to study its electronic structure, bonding, and molecular geometry in an unconventional state.

The rationale for its investigation can be summarized as follows:

Exploring Unconventional Oxidation States: The existence and properties of YF₂ are directly linked to the stability of the Y²⁺ ion. Studying this molecule, even theoretically, helps to probe the energetic landscape of yttrium's lower oxidation states.

Predicting Molecular Properties: Theoretical chemistry provides the tools to predict the fundamental properties of elusive molecules like YF₂. Computational models suggest that the YF₂ molecule would likely have a bent molecular geometry due to the presence of a lone electron on the yttrium atom, leading to a different hybridization scheme compared to the well-established YF₃.

Guidance for Experimental Synthesis: Theoretical predictions about the structure, stability, and spectroscopic signatures of YF₂ are invaluable for designing experiments aimed at its synthesis and detection. Such molecules may be transient species, observable only under specific conditions like in low-temperature matrices or the gas phase.

Comparative Chemistry: Understanding the properties of YF₂ allows for a systematic comparison with other known difluorides, contributing to broader trends in inorganic chemistry.

Distinction and Significance of YF₂ within Yttrium-Fluorine Chemistry

This compound (YF₂) occupies a unique and significant position within the yttrium-fluorine system, primarily due to its distinction from the far more common and stable yttrium trifluoride (YF₃). The primary difference lies in the oxidation state of the central yttrium atom. In YF₃, yttrium exhibits its characteristic and stable +3 oxidation state, having lost all three of its valence electrons to form ionic bonds with three fluorine atoms. This results in a stable, solid crystalline material. aip.org

In contrast, the theoretical YF₂ molecule would feature yttrium in a rare +2 oxidation state. This implies that yttrium would retain one valence electron, making the molecule a radical. This single, unpaired electron would have a profound influence on the molecule's geometry and reactivity. While YF₃ is a stable bulk material, YF₂ is expected to be a highly reactive, elusive molecular species. The significance of investigating YF₂ lies in its potential to unlock new fundamental chemistry for yttrium, pushing the boundaries of its known coordination and redox behavior.

Table 1: Comparison of Yttrium Fluoride Compounds

PropertyYttrium Monofluoride (YF)This compound (YF₂) (Theoretical)Yttrium Trifluoride (YF₃)
Chemical Formula YFYF₂YF₃
Yttrium Oxidation State +1+2+3
Nature Diatomic MoleculeRadical MoleculeSolid Ionic Compound
Molecular Geometry LinearBentOrthorhombic (β-YF₃ type)
Bonding Primarily ionicCovalent/Ionic, radical characterPrimarily ionic
Stability Observed in gas phase/matricesElusive, highly reactiveStable solid at room temperature
Research Focus Spectroscopic studies, electronic structure researchgate.netarxiv.orgTheoretical prediction of structure and propertiesNanoparticle synthesis, optical applications nanorh.comnih.gov

Historical Perspectives on Elusive Yttrium Species Studies

The study of yttrium began with the discovery of a new "earth," yttria (yttrium oxide), by Johan Gadolin in 1794 from a mineral found in a quarry in Ytterby, Sweden. azom.comchemistrycool.com The metal itself was first isolated in 1828 by Friedrich Wöhler. rsc.org For much of its history, the chemistry of yttrium was confined to its stable trivalent compounds.

However, modern chemical research has increasingly ventured into the territory of "elusive" species—highly reactive or unstable compounds that are difficult to isolate and characterize. The pursuit of such species is a formidable challenge due to the high reactivity often conferred by unpaired electrons. rsc.org In recent years, research into elusive yttrium species has gained traction. For instance, scientists have successfully synthesized and characterized complexes containing an unprecedented bisbenzimidazole radical anion stabilized between two yttrium centers. rsc.org The use of the diamagnetic yttrium-89 (B1243484) isotope in these studies provides invaluable insight into the electronic structure and spin-density distribution of the radical ligand. rsc.org

Furthermore, the study of medically relevant radioisotopes of elements like actinium and yttrium has highlighted the challenges associated with handling and understanding the chemistry of elusive isotopes. chemrxiv.orgresearchgate.net The development of novel protein-based platforms to capture and study these radiometals charts a new course for investigating the chemistry of these rare and unstable species. chemrxiv.orgresearchgate.net This ongoing quest to isolate and understand elusive molecules, from complex organometallic radicals to simple inorganic molecules like this compound, represents a significant and evolving chapter in the history of yttrium chemistry.

Properties

CAS No.

13981-89-0

Molecular Formula

F2Y

Molecular Weight

126.90265 g/mol

InChI

InChI=1S/2FH.Y/h2*1H;/q;;+2/p-2

InChI Key

AWDPTOLITSMJEH-UHFFFAOYSA-L

Canonical SMILES

F[Y]F

Origin of Product

United States

Computational and Theoretical Investigations of Yttrium Difluoride

Quantum Chemical Calculations for Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations are the primary means to investigate this structure.

Density Functional Theory (DFT) Approaches for YF₂

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure, optimized geometry, and other properties of molecules. A typical DFT study on YF₂ would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set to solve the Kohn-Sham equations.

Despite the prevalence of DFT for a wide range of materials, specific DFT calculations detailing the electronic properties, such as the optimized bond angle, bond length, and electronic ground state of yttrium difluoride, are not prominently reported in scientific literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering higher accuracy than DFT for many systems, albeit at a greater computational expense. These methods are crucial for obtaining precise electronic energies and wavefunctions.

A comprehensive study using high-level ab initio methods on YF₂ would provide benchmark data for its electronic structure. However, published research presenting such high-accuracy calculations for the this compound molecule is scarce.

Investigation of Molecular Orbitals and Bonding Characteristics

Analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and spectroscopic properties. The nature of the chemical bonds (e.g., ionic vs. covalent character) in YF₂ would also be elucidated through methods like Natural Bond Orbital (NBO) analysis.

While the principles of MO theory are well-established, a specific molecular orbital diagram and detailed bonding analysis for this compound are not readily found in existing research publications.

Interactive Data Table Placeholder: Calculated Electronic Properties of YF₂

Below is a placeholder for a data table that would typically be generated from the aforementioned computational studies. In the absence of published data, this table remains unpopulated.

PropertyDFT (Functional/Basis Set)Ab Initio (Method/Basis Set)
Ground State Electronic TermData not availableData not available
Optimized Y-F Bond Length (Å)Data not availableData not available
Optimized F-Y-F Bond Angle (°)Data not availableData not available
HOMO Energy (eV)Data not availableData not available
LUMO Energy (eV)Data not availableData not available
HOMO-LUMO Gap (eV)Data not availableData not available

Energetic Stability and Reactivity Predictions of this compound

Understanding the stability and potential reaction pathways of a molecule is a key goal of computational chemistry, with significant practical implications.

Thermodynamic Stability Analyses

Thermodynamic stability analysis involves calculating properties like the enthalpy of formation and Gibbs free energy to determine if a molecule is stable relative to its constituent elements or other potential compounds. These calculations are vital for predicting whether a compound can be synthesized and persist under specific conditions. For YF₂, this would involve comparing its calculated energy to that of metallic yttrium and fluorine gas, as well as to other yttrium fluorides like YF and YF₃.

Specific, high-accuracy theoretical predictions of the thermodynamic stability of this compound have not been extensively documented in the scientific literature.

Kinetic Barrier Calculations for Transformation Pathways

While a compound may be thermodynamically unstable, it can be kinetically persistent if a high energy barrier prevents its decomposition or transformation. Calculating the transition state structures and their corresponding energy barriers is crucial for understanding the reactivity and lifetime of a chemical species. Potential transformation pathways for YF₂ could include dimerization or disproportionation to YF and YF₃.

Detailed computational studies identifying transition states and quantifying the kinetic barriers for potential transformation pathways of this compound are not available in published research.

Interactive Data Table Placeholder: Predicted Energetic Properties of YF₂

This placeholder table illustrates the type of data that would be generated from energetic stability and reactivity studies. Due to the lack of available research, it is presented without data.

PropertyCalculated ValueMethod/Basis Set
Standard Enthalpy of Formation (kJ/mol)Data not availableData not available
Gibbs Free Energy of Formation (kJ/mol)Data not availableData not available
Activation Energy for Disproportionation (kJ/mol)Data not availableData not available

Isomerism and Conformational Analysis of YF₂

A conformational analysis involves identifying the stable spatial arrangements of a molecule (isomers or conformers) and determining their relative energies, bond lengths, and bond angles. For a simple triatomic molecule like YF₂, the primary geometric parameters would be the Y-F bond length and the F-Y-F bond angle. A key question for conformational analysis would be whether the molecule adopts a linear or a bent geometry in its ground state.

A thorough search of computational chemistry literature yields no specific studies that have calculated and reported these values for the isolated this compound molecule. Therefore, a data table detailing the bond lengths, bond angles, and relative energies of different YF₂ conformers cannot be constructed.

Simulations of Potential Spectroscopic Signatures

Spectroscopic signatures are predicted using quantum chemical calculations to help identify and characterize molecules experimentally. This includes simulating vibrational, electronic, and magnetic properties.

Predicted Vibrational Frequencies and Modes

Computational methods are routinely used to predict the vibrational frequencies of molecules, which correspond to the stretching and bending of chemical bonds. researchgate.netlibretexts.orglibretexts.org For YF₂, one would expect to see symmetric stretching, asymmetric stretching, and bending modes. A calculation would provide the wavenumbers (typically in cm⁻¹) for each of these modes.

However, no published theoretical studies were found that provide these predicted vibrational frequencies for this compound. Consequently, a data table of its vibrational modes cannot be compiled.

Theoretical Electronic Absorption and Emission Profiles

Theoretical electronic absorption and emission spectra are simulated by calculating the energy differences between the molecule's ground electronic state and its various excited states. mdpi.comnih.govlibretexts.org These calculations predict the wavelengths at which a molecule will absorb or emit light, providing insight into its electronic structure.

Detailed computational studies predicting the electronic transition energies and oscillator strengths, which would form the basis of a theoretical absorption or emission profile for this compound, are absent from the reviewed literature.

Magnetic Properties from First-Principles Calculations

First-principles calculations, such as those based on Density Functional Theory (DFT), are a powerful tool for predicting the magnetic properties of molecules, including the total magnetic moment. dalalinstitute.comyoutube.comyoutube.comlibretexts.org These properties are determined by the electronic structure, specifically the number and arrangement of unpaired electrons.

A review of the literature did not yield any first-principles calculations detailing the magnetic ground state or the calculated magnetic moment for the this compound molecule.

Advanced Synthetic Methodologies for Yttrium Difluoride

Exploration of Gas-Phase Formation Routes

Gas-phase synthesis is the principal avenue for producing molecular yttrium difluoride. These methods involve high-energy conditions to either reduce yttrium trifluoride or combine yttrium with a fluorine source in a low-pressure environment, allowing the transient YF₂ species to exist momentarily.

The generation of gaseous this compound typically relies on high-temperature reactions involving carefully selected precursor materials. The most common and effective pathway involves the reaction of metallic yttrium with yttrium trifluoride (YF₃). In this process, YF₃ is reduced by yttrium metal in a high-temperature, high-vacuum environment.

Another documented approach involves the direct fluorination of yttrium metal. By analogy with similar metal fluoride (B91410) syntheses, co-deposition of evaporated yttrium atoms with a fluorine source, such as fluorine (F₂) gas diluted in an inert gas, can lead to the in-situ formation of YF₂. rsc.org The reaction chemistry is highly dependent on the stoichiometry and the energy provided to the system.

Key reaction pathways include:

Reduction of YF₃: 2 YF₃(g) + Y(s) → 3 YF₂(g)

Direct Fluorination: Y(g) + F₂(g) → YF₂(g) + F(g)

The choice of precursors is critical. For instance, studies on yttrium fluoride production for matrix isolation have successfully used mixtures of yttrium metal and yttrium trifluoride powder. aip.org While reactions involving yttrium oxide (Y₂O₃) and fluorinating agents like ammonium (B1175870) bifluoride (NH₄HF₂) are used to produce stable YF₃, they are less suitable for generating the transient difluoride species directly. researchgate.net

The synthesis of this compound in the vapor phase is conducted under specific, highly controlled conditions. A key piece of apparatus for this is the Knudsen cell, a high-temperature effusion furnace that can contain the reactants and generate a molecular beam of the products in a high-vacuum chamber. aip.org

The reaction temperature is a critical parameter that must be carefully controlled to favor the formation of the difluoride over other species. Studies have shown that heating a mixture of yttrium metal and yttrium trifluoride to temperatures in the range of 1150°C to 1300°C is effective for producing gaseous YF₂. aip.org These high temperatures provide the necessary energy to overcome the activation barriers for the reaction and to vaporize the reactants and products. The process must be carried out under high vacuum (e.g., 1 to 5 x 10⁻⁶ Torr) to ensure a long mean free path for the molecules and to prevent unwanted reactions with atmospheric contaminants. aip.org

Table 1: Precursor Systems for Gas-Phase YF₂ Synthesis
Precursor SystemTypical Temperature Range (°C)ApparatusReference
Yttrium metal (Y) + Yttrium trifluoride (YF₃)1150 - 1300Knudsen Cell aip.org
Yttrium trifluoride (YF₃) impurity in PrF₃~1300Knudsen Cell aip.org
Yttrium metal (Y) + Calcium fluoride (CaF₂)~1150Knudsen Cell aip.org

Matrix Isolation Techniques for Transient Species Stabilization

Due to its reactive nature, studying this compound requires specialized techniques to stabilize the molecule. Matrix isolation is a powerful spectroscopic method that achieves this by trapping the transient species in a solid, inert matrix at cryogenic temperatures. aip.orgacs.org

The cryogenic matrix co-deposition technique involves generating the YF₂ molecules in the gas phase and then rapidly freezing them in an excess of an inert gas. The molecular beam of YF₂ effusing from a Knudsen cell is directed onto a cryogenic window (e.g., CsI or sapphire) held at temperatures typically between 4 K and 20 K. aip.orgoregonstate.edu Simultaneously, a large excess of a noble gas, such as argon (Ar), neon (Ne), or krypton (Kr), is bled into the vacuum chamber and condenses on the cold window. aip.orgresearchgate.net

The YF₂ molecules become trapped within the solid noble gas matrix, isolated from each other. This prevents polymerization or reaction, allowing for detailed spectroscopic characterization using techniques like infrared (IR) or fluorescence spectroscopy. aip.orgacs.org The choice of matrix gas can slightly influence the spectroscopic properties of the trapped molecule due to matrix-site effects. researchgate.net

In-situ generation involves creating the YF₂ molecule directly at the point of trapping within the cryogenic matrix. This can be achieved through several methods. One primary method is the vaporization of a precursor mixture (like Y + YF₃) from a Knudsen cell, where the resulting YF₂-containing vapor is immediately co-deposited with the matrix gas, as described previously. aip.org

An alternative in-situ approach involves the reaction of elemental precursors on the cryogenic surface. For example, yttrium metal can be vaporized from a heated filament while a mixture of a fluorine-containing precursor (e.g., F₂ gas) and argon is simultaneously deposited. rsc.org The yttrium atoms and fluorine molecules react upon condensation on the cold surface to form YF₂, which is instantly trapped in the argon lattice. This method provides an alternative route that avoids the pre-synthesis of YF₃.

Table 2: Comparison of In-Situ Generation and Trapping Methods for YF₂
MethodPrecursorsGeneration ProcessTrapping EnvironmentReference
Knudsen Cell EffusionY(s) + YF₃(s)High-temperature reaction in furnaceCo-deposition of product beam with Ar or Ne at ~4-20 K aip.org
Reactive Co-deposition (by analogy)Y(g) + F₂(g)Reaction of evaporated metal and fluorine on cold surfaceCo-deposition of elemental vapors with Ar at ~10-20 K rsc.org

Non-Equilibrium Synthesis Strategies

Non-equilibrium synthesis strategies offer pathways to form metastable or transient compounds by bypassing thermodynamically stable states. Such methods can be crucial for producing species like YF₂. While specific applications to YF₂ are not widely documented, related research highlights the potential of these techniques.

For instance, non-equilibrium conditions are known to be pivotal in the synthesis of complex fluoride nanomaterials, where metastable phases often form first before converting to more stable structures. mdpi.commathnet.ru This demonstrates that reaction pathways in fluoride systems can be kinetically controlled to access non-equilibrium products.

A powerful example of a non-equilibrium technique is the use of high-energy sources to induce chemical reactions. Research on the synthesis of yttrium hydrides has shown that ultrafast X-ray free-electron laser pulses can create previously unobserved, metastable hydride phases at high pressures. acs.org This non-equilibrium pathway, driven by intense X-ray irradiation, suggests that similar high-energy methods, such as pulsed laser ablation or plasma synthesis, could potentially be adapted for the synthesis of this compound by creating a high-energy plasma of yttrium and a fluorine source.

Pulsed Laser Ablation Synthesis

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used for fabricating high-quality thin films of various materials. biorxiv.orgpreprints.org The process involves the ablation of a target material using a high-power pulsed laser, creating a plasma plume that deposits onto a substrate. preprints.orgaip.org This method is known for its ability to produce stoichiometric films of complex materials. biorxiv.org

Despite the capabilities of PLD for a wide range of materials, including other yttrium compounds like yttrium oxide (Y₂O₃) and yttrium iron garnet (YIG) iaea.orgresearchgate.net, specific research detailing the synthesis of this compound (YF₂) thin films via pulsed laser ablation is not readily found in the reviewed literature. While PLD of yttrium-containing targets is common, the focus has predominantly been on achieving stable oxide or trifluoride phases. iaea.orgresearchgate.netacs.org Theoretical calculations have been performed on the properties of two-dimensional (2D) YF₂ rsc.org, but experimental realization via PLD is not documented.

Data on Pulsed Laser Ablation Synthesis of this compound:

Due to the lack of specific experimental studies on the pulsed laser ablation synthesis of this compound, a data table of research findings cannot be compiled.

Sputtering and Deposition Techniques for Thin Films

Sputtering is another widely used physical vapor deposition method where atoms are ejected from a solid target material due to bombardment by energetic ions. These ejected atoms then deposit onto a substrate to form a thin film. Radio frequency (RF) magnetron sputtering is a common variant used for depositing insulating materials. nih.gov

The scientific literature contains numerous studies on the sputtering of yttrium fluoride, but these almost exclusively concern yttrium trifluoride (YF₃). nih.govCurrent time information in Bangalore, IN.espimetals.comnanorh.comacs.orgontosight.ai These studies investigate the effects of process parameters such as sputtering power, substrate temperature, and gas pressure on the properties of YF₃ films. nih.gov The relative sputtering rates of yttrium fluoride compared to yttrium oxide have been analyzed, again focusing on the YF₃ stoichiometry. researchgate.net While the synthesis of various metal fluorides is an active area of research scirp.org, specific and reproducible methods for the deposition of this compound (YF₂) thin films using sputtering techniques are not described in the available search results. The stability of the resulting fluoride phase is a critical factor, and it appears that YF₃ is the more stable and readily formed compound under typical sputtering conditions. nih.gov

Interactive Data Table: Sputtering and Deposition of Yttrium Fluoride Thin Films

As the available research focuses on YF₃, a data table for YF₂ cannot be accurately generated.

Chemical Vapor Deposition (CVD) Precursors and Methods

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. researchgate.netcochrane.org The selection of appropriate precursor molecules is crucial for the successful deposition of high-quality films.

Research into the CVD of yttrium-containing films has largely centered on yttrium oxide or yttrium-doped materials using various metal-organic precursors. researchgate.net While the synthesis of metal fluoride thin films via CVD and the related technique of atomic layer deposition (ALD) is an area of growing interest aip.orgresearchgate.netrsc.org, specific precursors and methods for the targeted synthesis of this compound (YF₂) are not detailed in the surveyed literature. Some complex fluorinated yttrium β-diketonate precursors have been developed for MOCVD, but their application has been demonstrated for the deposition of other yttrium-containing materials, not specifically YF₂. iaea.org The synthesis of other metal fluorides, such as sodium fluoride (NaF), has been achieved using ALD aip.org, but analogous processes for YF₂ are not reported. The challenges in synthesizing specific, less common stoichiometries like YF₂ include precursor stability and the thermodynamics of the deposition reaction, which often favor the formation of the more stable YF₃.

Interactive Data Table: CVD Precursors and Methods for this compound

A data table of CVD precursors and methods for this compound cannot be provided due to the absence of specific research findings in the reviewed literature.

Spectroscopic and Structural Elucidation of Yttrium Difluoride

Gas-Phase Spectroscopy for Molecular Structure Determination

The gas phase provides an unperturbed environment ideal for studying the intrinsic properties of a molecule. For a species like yttrium difluoride, various spectroscopic techniques are instrumental in determining its geometry, bond characteristics, and electronic structure.

High-Resolution Rotational Spectroscopy

High-resolution microwave spectroscopy is a powerful tool for obtaining precise molecular geometries. By analyzing the absorption of microwave radiation, the rotational constants (A, B, C) of a molecule can be determined. These constants are inversely proportional to the moments of inertia, from which bond lengths and bond angles can be accurately calculated.

For this compound, theoretical calculations, such as those employing density functional theory (DFT) or high-level ab initio methods, would be the first step in predicting its rotational spectrum. These calculations would provide initial estimates of the rotational constants, guiding experimental searches. As of now, specific experimental rotational constants for YF₂ are not available in the literature.

Table 1: Predicted Rotational Constants for this compound (Hypothetical Data)

Parameter Predicted Value Unit
A Data not available GHz
B Data not available GHz
C Data not available GHz
Y-F bond length Data not available Å
F-Y-F bond angle Data not available °

Note: This table is for illustrative purposes. No published theoretical or experimental data were found.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The frequencies of the fundamental vibrational modes are characteristic of the bond strengths and molecular structure. For a triatomic molecule like YF₂, three fundamental vibrational modes are expected: a symmetric stretch, an asymmetric stretch, and a bending mode.

Computational chemistry can predict these vibrational frequencies with considerable accuracy. Such theoretical spectra are crucial for assigning experimentally observed bands. For instance, studies on related molecules like yttrium trifluoride (YF₃) have utilized computational methods to revise and confirm experimental assignments. However, specific, peer-reviewed computational or experimental vibrational data for YF₂ are not readily found.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Symmetry Predicted Frequency (cm⁻¹) IR Active Raman Active
ν₁ (Symmetric Stretch) A₁ Data not available Yes Yes
ν₂ (Bending) A₁ Data not available Yes Yes
ν₃ (Asymmetric Stretch) B₂ Data not available Yes Yes

Note: This table is for illustrative purposes and assumes a C₂ᵥ symmetry. No published theoretical or experimental data were found.

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, typically in the ultraviolet-visible range, investigates transitions between different electronic energy states. These studies provide insights into the molecular orbitals and the nature of chemical bonding. The analysis of the vibronic structure (the coupling of electronic and vibrational transitions) can yield information about the geometry and vibrational frequencies of the molecule in its excited states.

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the energies and characteristics of electronic excited states. nih.gov For this compound, such calculations would be essential for interpreting any potential experimental electronic spectrum and understanding its photochemistry. At present, detailed theoretical studies on the excited states of YF₂ are not available in the surveyed literature.

Solid-State Spectroscopic Analysis (if applicable to stabilized forms)

While this compound is likely a challenging species to isolate in the solid state, spectroscopic techniques exist to probe its local atomic and electronic structure if it were stabilized, for example, in a matrix or as a thin film.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure around a specific atom. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination chemistry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distances of neighboring atoms.

While XAS studies have been performed on various yttrium-containing compounds, including yttrium fluorides in different environments, no specific XAS data for a compound identified as this compound (YF₂) have been found in the scientific literature. Theoretical modeling would be required to predict and interpret the XAS spectrum of YF₂.

X-ray Photoelectron Spectroscopy (XPS) for Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. These binding energies are sensitive to the chemical environment of the atom.

XPS has been used to characterize yttrium trifluoride (YF₃) and yttrium oxyfluoride films. These studies reveal the binding energies for Y and F in those specific chemical states. For this compound, one would expect the Y and F binding energies to differ from those in YF₃ due to the different oxidation state of yttrium. However, no experimental XPS data for YF₂ are currently available for comparison.

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound YF₂
Yttrium Trifluoride YF₃
Yttrium Y

Diffraction and Imaging for Structural Confirmation

Electron Diffraction Studies (e.g., Gas-Phase Electron Diffraction)

No dedicated studies utilizing gas-phase electron diffraction or other electron diffraction techniques for the structural analysis of the this compound molecule or its solid-state forms were found in the available literature. This technique is crucial for determining molecular geometry, including bond lengths and angles, in the gaseous state iphy.ac.cnwikipedia.org.

Advanced Transmission Electron Microscopy (TEM) for Microstructure

There is a lack of published research employing advanced transmission electron microscopy to investigate the microstructure of this compound. While TEM has been used to study the nanocrystalline structure of related compounds like yttrium trifluoride (YF₃) semanticscholar.orgresearchgate.net, no such analyses for YF₂ have been reported.

Synchrotron X-ray Diffraction (XRD) for Crystalline Phases

No specific synchrotron X-ray diffraction data for this compound could be located. Synchrotron XRD is a powerful tool for determining the precise crystal structure and phase composition of materials esrf.frosti.govosti.govnih.gov, but it does not appear to have been applied to the study of YF₂.

Chemical Reactivity and Transformation Pathways of Yttrium Difluoride

Redox Chemistry of Yttrium Difluoride

The redox chemistry of yttrium fluoride (B91410) is primarily characterized by the reduction of the stable Y(III) species to yttrium metal and the oxidation behavior of yttrium compounds in various environments.

The oxidation of yttrium is a significant consideration in its applications. While yttrium metal oxidizes readily in the atmosphere at high temperatures, a fluoride coating, contrary to expectations, tends to accelerate this oxidation rather than provide protection. ampp.org A study conducted at 700°C showed that a yttrium fluoride reaction layer did not prevent atmospheric oxidation. ampp.org

In plasma environments, yttrium oxyfluoride coatings can experience a compositional shift due to oxidation, leading to fluorine depletion and oxygen enrichment. google.com The oxidation state of yttrium in its common compounds is +3. libretexts.org Reactions with strong acids, other than concentrated nitric and hydrofluoric acids, can readily attack yttrium metal. libretexts.org Water also reacts with yttrium and its compounds to form yttrium(III) oxide (Y₂O₃). libretexts.org

The reduction of yttrium(III) fluoride is a crucial step in the production of pure yttrium metal. wikipedia.org The most common method is the calciothermic reduction of YF₃, often referred to as the Ames process. tandfonline.com This process involves reacting yttrium(III) fluoride with calcium metal at elevated temperatures. tandfonline.comiastate.edu

Key aspects of the reduction process include:

Reactants : Yttrium(III) fluoride (YF₃) and a reducing agent, typically calcium, often with a 10-20% excess over the stoichiometric requirement. tandfonline.comosti.gov

Conditions : The reaction is carried out in an inert atmosphere, such as argon, within a crucible made of a refractory metal like tantalum or molybdenum. tandfonline.com The mixture is heated to temperatures exceeding the melting point of yttrium (1522°C) to facilitate the separation of the resulting yttrium metal from the calcium fluoride slag. tandfonline.com The reaction has been observed to initiate just after calcium melts (around 842°C). tandfonline.com

Intermediate Alloy Process : To overcome issues like crucible contamination, an intermediate alloy process can be used. This involves reducing YF₃ with calcium in the presence of magnesium to form a low-melting-point yttrium-magnesium alloy. iastate.eduosti.gov The magnesium is later removed by vacuum sublimation to yield a porous yttrium sponge, which is then consolidated. iastate.edu

Reduction Process Parameter Description References
Primary Reactant Yttrium(III) Fluoride (YF₃) tandfonline.comiastate.edu
Reducing Agent Calcium (Ca), often with 10-20% excess tandfonline.comosti.gov
Crucible Material Tantalum (Ta), Molybdenum (Mo) tandfonline.com
Atmosphere Inert (Argon) tandfonline.com
Initiation Temperature ~842°C (Melting point of Ca) tandfonline.com
Process Temperature >1522°C (Melting point of Y) for metal/slag separation tandfonline.com
Primary Products Yttrium (Y) metal, Calcium Fluoride (CaF₂) slag tandfonline.com
Alternative Method Intermediate Y-Mg alloy formation iastate.eduosti.gov

Ligand Exchange and Complexation Dynamics

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uk

In aqueous solutions, yttrium(III) forms stable complexes with fluoride ions. Experimental studies have shown that the dominant yttrium-fluoride species in solution at temperatures between 100°C and 250°C is the this compound complex, YF₂⁺. researchgate.net This distinguishes yttrium from lanthanides, which predominantly form monofluoride complexes (LnF²⁺) under similar conditions. researchgate.net The formation of this complex is critical in geochemical systems, influencing the fractionation of yttrium from lanthanides in fluoride-rich hydrothermal environments. researchgate.net

The stability of the YF₂⁺ complex has been determined experimentally. The logarithm of the formation constant (log β) for the reaction Y³⁺ + 2F⁻ ⇌ YF₂⁺ increases with temperature, indicating greater stability at higher temperatures. researchgate.net

Temperature (°C) log β (YF₂⁺)
1008.3 ± 0.77
15010.7 ± 0.43
20012.1 ± 0.31
25013.3 ± 0.16
Data sourced from experimental studies on yttrium fluoride speciation. researchgate.net

Yttrium fluoride's interaction with solvents is crucial for its synthesis and applications. Water is a key solvent and reactant. Yttrium(III) fluoride has low solubility in water, and water is a byproduct in some synthesis reactions. libretexts.orgmaterion.com The presence of water can be a challenge, and engineering processes are often employed to control or eliminate it before high-temperature processing. materion.com

The interaction with different counterions and acids has also been studied:

Hydrofluoric and Nitric Acids : Concentrated hydrofluoric acid reacts with yttrium metal to form a protective yttrium trifluoride coating that resists further acid attack. ampp.org Concentrated nitric acid also does not rapidly attack yttrium. libretexts.org

Chloride Ions : In the presence of chloride ions, such as in concentrated hydrochloric acid, ligand exchange can occur. chemguide.co.uk While specific data for yttrium fluoride is limited, studies on other transition metals show the replacement of water ligands by chloride ions. chemguide.co.uk

Amide Solvents : Fluoride-based deep eutectic solvents have been formed using amide hydrogen-bond donors, demonstrating the strong hydrogen-bonding interactions between the fluoride ion and N-H bonds. acs.org

Exploratory Applications and Emerging Technologies Utilizing Yttrium Difluoride Focus on Fundamental Scientific Exploration

Role in Fundamental Chemical Processes and Reaction Mechanisms

The investigation of yttrium difluoride in chemical reactions is primarily theoretical, focusing on its potential role as a transient species that could influence reaction pathways and inform the development of new catalytic systems.

In the field of catalysis, yttrium compounds, particularly yttrium halide complexes, are recognized for their utility as potent Lewis acids. rsc.org Catalytic reactions proceed by providing an alternative, lower-energy pathway, which often involves the formation of a transient intermediate compound where the catalyst interacts with a reactant. nih.gov

While yttrium(III) complexes are common catalysts, the direct involvement of a discrete yttrium(II) fluoride (B91410) species as a catalytic intermediate is not well-established and remains a speculative area of research. Theoretically, a catalytic cycle involving a Y(III)/Y(II) redox couple could feature YF₂ as a short-lived intermediate. Such a mechanism would be analogous to catalytic processes seen with other transition metals that can access multiple oxidation states. For instance, yttrium-based catalysts are employed for the cycloaddition of CO₂ to epoxides, a process that proceeds through the formation of an intermediate complex. rsc.org Although the identified intermediates in such reactions involve Y(III), the possibility of generating a Y(II) state under specific reductive conditions opens a potential, yet unexplored, avenue in catalyst design.

Computational chemistry provides essential tools for understanding the properties of unstable or hypothetical species like molecular YF₂. Theoretical models are critical for predicting the electronic structure, bonding, and stability of rare earth compounds, including those in unusual oxidation states. nih.govchemrxiv.org Quantum chemical calculations have been successfully applied to study divalent rare earth ions, such as Ce²⁺ and Pr²⁺, in fluoride crystal lattices, providing insights into their absorption spectra and electron-phonon coupling. arxiv.orgresearchgate.net

For yttrium(II), which has a d¹ electronic configuration, theoretical studies on certain complexes reveal significant delocalization of the metal's d-electron into ligand π-orbitals, forming δ-bonding interactions. chemrxiv.org Applying such computational methods to this compound would be crucial for:

Predicting its ground-state electronic structure and molecular geometry.

Calculating its thermodynamic stability relative to the more common YF₃ and metallic yttrium.

Simulating its spectroscopic signatures (e.g., vibrational, electronic) to guide potential experimental detection.

These theoretical frameworks are indispensable for exploring the fundamental chemistry of divalent rare earth fluorides and guiding the synthesis of new materials. researchgate.net

Potential in Advanced Material Design (excluding clinical applications)

The unique electronic properties of the Y²⁺ ion suggest that this compound, if successfully synthesized and stabilized, could serve as a building block for advanced materials with novel functionalities.

Yttrium trifluoride is a known precursor for producing metallic yttrium, thin films, and various ceramics. researchgate.net In a similar vein, this compound could theoretically act as a specialized precursor for synthesizing novel yttrium-containing compounds where yttrium is maintained in the +2 oxidation state. Access to a stable Y(II) precursor could enable the creation of:

Mixed-valence materials: Compounds containing both Y²⁺ and Y³⁺ ions, potentially leading to interesting electronic or magnetic properties.

Doped crystals: Introducing Y²⁺ as a dopant into host lattices could create new phosphors or laser materials, leveraging the distinct energy levels of the d¹ ion.

Low-temperature synthetic routes: YF₂ might offer alternative reaction pathways, possibly at lower temperatures, for creating specific yttrium alloys or intermetallics compared to routes starting from YF₃.

The primary challenge remains the isolation and handling of a bulk YF₂ precursor, but its potential in expanding the landscape of yttrium chemistry is significant.

Research has demonstrated the synthesis of various YF₃ nanostructures, including nanobelts and nanowires. researchgate.net This provides a foundation for theoretically considering the integration of YF₂ into nanoscale architectures. The presence of a Y²⁺ ion, with its single d-electron, would impart properties fundamentally different from the closed-shell Y³⁺ ion.

Theoretically, YF₂ could be integrated into nanoscale systems in several ways:

Quantum Dots: Nanocrystals of YF₂ could function as quantum dots with unique photophysical properties stemming from their d-d electronic transitions.

Heterostructures: Alternating layers of YF₂ and other materials (e.g., YF₃ or semiconductors) could create heterostructures with tailored electronic band structures for applications in electronics and optoelectronics.

Surface Functionalization: Stabilizing YF₂ units on the surface of another nanomaterial could introduce catalytically active sites or specific electronic states.

These applications are purely theoretical and contingent on overcoming the synthetic challenges associated with stabilizing yttrium in a divalent state within a fluoride lattice.

Contribution to Understanding High-Field-Strength Element Geochemistry (YF₂⁺)

In contrast to the speculative nature of molecular YF₂, the cationic complex YF₂⁺ plays a crucial and well-documented role in geochemistry. Yttrium is classified as a High-Field-Strength Element (HFSE), characterized by a high ionic charge to radius ratio. The transport and fractionation of these elements in the Earth's crust are largely controlled by their speciation in hydrothermal fluids. mcgill.cageochemicalperspectives.org

Experimental studies and ab initio molecular dynamics simulations have shown that aqueous yttrium-fluoride complexes are significantly more stable than their chloride counterparts in geological fluids. proquest.comcopernicus.orgresearcher.life A key finding is that in fluoride-rich hydrothermal solutions at temperatures between 100 and 250°C, the dominant yttrium-fluoride species is the difluoride complex, YF₂⁺. researchgate.net This behavior distinguishes yttrium from many lanthanides, which tend to form monofluoride (LnF²⁺) complexes under similar conditions. researchgate.net

The preferential formation of the YF₂⁺ complex has profound implications for yttrium's geochemical behavior:

Yttrium-Holmium Fractionation: Yttrium and holmium are considered a "geochemical twin pair" due to their nearly identical charge and ionic radius. However, fluoride-rich hydrothermal systems often show a non-chondritic excess of yttrium over holmium. The greater stability of the YF₂⁺ complex compared to the corresponding HoF₂⁺ complex is believed to be a primary reason for this separation, as it allows yttrium to be more effectively mobilized and transported by these fluids. researchgate.net

Ore Deposition: The stability of YF₂⁺ controls the mobility of yttrium in hydrothermal systems. Changes in fluid conditions, such as a decrease in fluoride activity or a change in pH, can lead to the destabilization of the complex and the precipitation of yttrium-bearing minerals, contributing to the formation of rare earth element ore deposits. copernicus.orgosti.gov

The study of YF₂⁺ speciation is therefore essential for modeling the behavior of HFSEs and for developing genetic models for mineral exploration. mcgill.ca

Table 6.1: Dominant Yttrium-Fluoride Species in Hydrothermal Solutions

Temperature Range (°C)Dominant SpeciesSignificanceSource(s)
100 - 250YF₂⁺High stability promotes mobilization of yttrium and its fractionation from lanthanides. researchgate.net
800[YF₃(H₂O)₅]At higher temperatures and pressures relevant to subduction zones, neutral complexes become more significant. copernicus.org

Speciation in Hydrothermal Systems

In fluoride-rich hydrothermal systems, yttrium speciation is markedly different from that of the lanthanides. Experimental studies have demonstrated that the dominant yttrium-fluoride species at temperatures up to 250°C is the this compound complex, YF₂⁺. researchgate.net This contrasts with the lanthanides (Ln), which predominantly form mono-fluoride complexes (LnF²⁺) under similar conditions. researchgate.net

Nevertheless, the distinct preference of yttrium for the difluoride species is a key characteristic of its hydrothermal behavior. The stability of the YF₂⁺ complex has been experimentally determined across a range of temperatures, providing crucial data for geochemical modeling. researchgate.net Studies combining solubility experiments and ab initio molecular dynamics simulations have further explored the structural and thermodynamic properties of aqueous yttrium-fluoride species at temperatures as high as 800°C and pressures up to 4.5 GPa. researchgate.net These investigations confirm that aqueous yttrium-fluoride complexes are more stable than their yttrium-chloride counterparts in environments rich in both halides. copernicus.orgresearchgate.net

Table 1: Stability Constants for this compound Complex (YF₂⁺)

This table presents the experimentally determined logarithm of the formation constant (log β) for the YF₂⁺ complex at various temperatures under vapor-saturated water pressure.

Temperature (°C)log β (YF₂⁺)
1008.3 ± 0.77
15010.7 ± 0.43
20012.1 ± 0.31
25013.3 ± 0.16
Data sourced from Loges et al., 2013. researchgate.net

Yttrium Anomaly Mechanisms in Geochemical Cycles

The "yttrium anomaly" refers to the deviation of the yttrium concentration in a geological sample from what would be expected based on its ionic radius and the concentrations of the neighboring heavy rare earth elements (HREEs), particularly its geochemical twin, holmium (Ho). researchgate.net In fluoride-rich hydrothermal systems, a positive yttrium anomaly, where yttrium is enriched relative to holmium (i.e., a high Y/Ho ratio), is often observed. researchgate.net

The primary mechanism behind this fractionation is the differential stability of yttrium and holmium fluoride complexes. researchgate.net As noted, yttrium predominantly forms the more stable YF₂⁺ complex, whereas holmium, like other lanthanides, forms HoF²⁺. researchgate.net The greater stability of the this compound complex leads to the preferential mobilization and transport of yttrium in fluoride-bearing fluids. researchgate.net This results in a progressive increase in the Y/Ho ratio as the fluids migrate and interact with surrounding rocks. researchgate.net

This difference in speciation quantitatively explains the fractionation observed between these two elements. researchgate.net The Y/Ho ratio has therefore become a valuable geochemical indicator for tracing the influence of fluoride-rich fluids in hydrothermal ore-forming systems. researchgate.net For example, yttrium enrichment in minerals like fluorite is attributed to the increased stability of the YF₂⁺ complex compared to the HoF²⁺ complex in the hydrothermal solutions from which the minerals precipitated. researchgate.net The unique behavior of yttrium in forming a difluoride complex, in contrast to the HREEs, is a fundamental aspect of its geochemical signature. researchgate.netcopernicus.org

Future Research Trajectories and Unanswered Questions Regarding Yttrium Difluoride

Challenges in YF₂ Isolation and Bulk Synthesis

The foremost challenge in the study of yttrium difluoride is its inherent instability. Yttrium strongly favors the +3 oxidation state, meaning that YF₂ would readily disproportionate into elemental yttrium (Y) and yttrium trifluoride (YF₃). Consequently, conventional bulk synthesis and isolation under standard laboratory conditions are considered highly improbable. Future research in this area must pivot from traditional synthesis to innovative generation and trapping techniques.

Key Research Questions:

What are the precise thermodynamic parameters governing the stability and disproportionation of YF₂?

Can high-energy methods, such as laser ablation of yttrium metal in the presence of a fluorine source or high-temperature reduction of YF₃, generate sufficient quantities of transient YF₂ for detection?

Is it possible to trap and stabilize the YF₂ molecule for characterization using matrix isolation techniques, where individual molecules are suspended in an inert solid gas (e.g., argon or neon) at cryogenic temperatures?

Overcoming these challenges will require a significant focus on producing YF₂ in situ for immediate analysis, rather than attempting to isolate it as a stable, macroscopic sample.

Advancements in Real-Time Spectroscopic Characterization of Transient YF₂

Given the likely transient existence of YF₂, advanced spectroscopic methods capable of real-time detection and characterization are paramount. The development of highly sensitive techniques provides a pathway to probe the fundamental molecular properties of YF₂ without the need for a stable bulk sample. Future research will likely focus on applying a combination of these methods to a system where YF₂ is fleetingly generated.

Potential Spectroscopic Techniques and Research Goals:

TechniqueAbbreviationResearch Goal
Laser-Induced FluorescenceLIFTo determine the electronic energy levels and vibrational frequencies of the excited states.
Cavity Ring-Down SpectroscopyCRDSFor high-sensitivity absorption measurements to identify and quantify gas-phase YF₂.
Matrix Isolation ESR/FTIRESR/FTIRTo trap YF₂ in an inert matrix and determine its ground electronic state, molecular geometry (linear vs. bent), and vibrational modes. dtic.mil
Femtosecond Transient Absorption Spectroscopy---To study the ultrafast dynamics of YF₂ formation and decay in real-time, should it be part of a photochemical process.

A primary unanswered question is the molecule's geometry. While simple metal dihalides can be linear or bent, the electronic structure of Y(II) will dictate the final arrangement, a detail that spectroscopy is uniquely suited to resolve.

Computational Refinements for Predicting YF₂ Behavior

In the absence of experimental data, theoretical and computational chemistry serves as an indispensable tool for predicting the fundamental properties of YF₂. While initial calculations can provide estimates, refining these models with higher levels of theory is a crucial research trajectory. These predictions are not merely theoretical exercises; they provide concrete, testable hypotheses that can guide experimental searches by indicating, for example, which spectral regions are most likely to yield a signal.

Key Computational Objectives:

Employing high-level ab initio methods (e.g., Coupled Cluster theory) to accurately predict the ground state geometry, bond length, and bond angle of YF₂.

Using Density Functional Theory (DFT) to calculate vibrational frequencies, which can be directly compared with future experimental FTIR spectra. researchgate.net

Modeling the electronic transitions to predict the absorption and emission spectra, aiding in the interpretation of LIF or absorption spectroscopy experiments.

Calculating the bond dissociation energy and the energy landscape of the disproportionation reaction to provide a quantitative understanding of the molecule's instability.

Advanced computational models could also simulate the interaction of YF₂ with matrix materials or solvents, providing a more complete picture of its behavior in different environments. arxiv.org

Exploration of YF₂ in Extreme Conditions (e.g., high pressure, temperature)

Extreme conditions of high pressure and high temperature can fundamentally alter chemical bonding and thermodynamic stabilities, often leading to the formation of compounds with unusual stoichiometries and oxidation states. aps.org This provides a compelling future research direction for stabilizing this compound. The application of high pressure, for instance, could potentially inhibit the disproportionation reaction by making the combined volume of the products (Y metal and YF₃) less favorable than that of the YF₂ precursor.

Recent discoveries of novel yttrium hydrides and oxides with unique properties under extreme pressures set a strong precedent for this line of inquiry. aps.orgnih.govresearchgate.netarxiv.org Using diamond anvil cells, researchers could attempt to synthesize YF₂ by compressing yttrium metal with a fluorine source or by compressing YF₃ under reducing conditions. The properties of the resulting material could then be studied in situ using techniques like synchrotron X-ray diffraction and Raman spectroscopy. This avenue of research could answer whether YF₂ can exist as a stable, extended solid under pressures achievable in the laboratory.

Potential for YF₂ Derivatives and Analogues in Chemical Research

While the parent YF₂ molecule is highly unstable, it may be possible to stabilize the Y(II) oxidation state by creating derivatives with carefully chosen ligands. This strategy involves using bulky organic or inorganic ligands to kinetically block decomposition pathways, a common approach in modern coordination chemistry. nih.gov

Future Research Directions:

Synthesis of Coordinated Complexes: Attempting the synthesis of complexes of the type L₂YF₂, where 'L' represents a bulky, sterically demanding ligand (e.g., a β-diketiminate or a bulky amide). nih.govacs.org The successful isolation of such a complex would allow for the first structural characterization of a compound containing a Y-F bond in a Y(II) species.

Exploration of Analogues: Investigating the synthesis and properties of other yttrium dihalides (YCl₂, YBr₂, YI₂). These analogues may exhibit different stability profiles and provide comparative insights into the electronic structure of divalent yttrium.

Theoretical Design of Derivatives: Using computational methods to screen potential stabilizing ligands and predict the properties of their corresponding YF₂ complexes before attempting their synthesis in the lab. mdpi.comnih.gov

The study of such derivatives would not only provide fundamental insights into the chemistry of yttrium in a rare oxidation state but could also open doors to new catalytic or material science applications, analogous to the role of other transition metal(II) fluoride (B91410) complexes in catalysis. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for producing high-purity Yttrium Difluoride (YF₂) in laboratory settings?

  • Methodological Answer : High-purity YF₂ is typically synthesized via solid-state reactions or wet-chemical routes.

  • Solid-state synthesis : React yttrium oxide (Y₂O₃) with ammonium fluoride (NH₄F) at 400–600°C under inert atmosphere. Monitor phase purity using X-ray diffraction (XRD) .
  • Wet-chemical synthesis : Dissolve yttrium nitrate in hydrofluoric acid (HF) under controlled pH (3–5), followed by hydrothermal treatment at 150–200°C for 12–24 hours. Centrifuge and dry the precipitate under vacuum.
    • Key Considerations :
  • Avoid oxygen contamination by using gloveboxes for handling hygroscopic precursors.
  • Validate purity via energy-dispersive X-ray spectroscopy (EDS) and inductively coupled plasma mass spectrometry (ICP-MS).

Q. Which characterization techniques are most effective for analyzing YF₂’s structural and electronic properties?

  • Methodological Answer :

  • XRD : Determines crystallinity and phase composition. Compare results with ICDD database (PDF#00-004-0584 for YF₂) .
  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states (Y³⁺, F⁻) and surface contaminants.
  • UV-Vis spectroscopy : Measures optical bandgap (reported range: 5.2–5.8 eV). Use Tauc plots for indirect/direct transition analysis.
    • Data Table :
TechniqueParameter MeasuredTypical YF₂ Values
XRDCrystal StructureCubic (Fm-3m)
XPSY 3d Binding Energy156.5 eV
UV-VisBandgap5.5 eV (±0.3)

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental bandgap values for YF₂?

  • Methodological Answer : Density functional theory (DFT) simulations using hybrid functionals (e.g., HSE06) improve bandgap accuracy.

  • Steps :

Optimize YF₂’s crystal structure using VASP or Quantum ESPRESSO.

Compare calculated bandgaps with experimental UV-Vis/XPS data.

  • Common Discrepancies : Experimental bandgaps often exceed DFT values due to excitonic effects or surface defects. Use GW approximations to correct quasiparticle energies .
    • Recommendation : Cross-validate with spectroscopic ellipsometry to account for surface oxidation effects.

Q. What experimental strategies address contradictions in reported thermal stability thresholds for YF₂?

  • Methodological Answer : Thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. Ar) reveals decomposition pathways:

  • Observed Behavior : YF₂ decomposes above 800°C in air (forming YOF), but remains stable up to 1000°C in inert environments.
  • Mitigation : Use differential scanning calorimetry (DSC) to identify endothermic/exothermic events. Pre-anneal samples to remove adsorbed moisture.
    • Data Contradiction Analysis :
StudyDecomposition Temp. (°C)Atmosphere
A820Air
B1050Argon
  • Resolution : Atmosphere purity and heating rate (5°C/min recommended) critically influence results.

Q. How do doping strategies (e.g., Eu³⁺ in YF₂) impact luminescence efficiency, and how can quenching be minimized?

  • Methodological Answer :

  • Doping Protocol : Incorporate Eu³⁺ via co-precipitation (0.5–5 mol%) during wet synthesis. Use photoluminescence (PL) spectroscopy to quantify emission intensity.
  • Quenching Mitigation :

Anneal samples at 500°C to reduce lattice defects.

Optimize dopant concentration (<2 mol%) to avoid concentration quenching.

  • Data Table :
Eu³⁺ Concentration (mol%)PL Intensity (a.u.)Quenching Efficiency (%)
1.095012
3.062038

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for reconciling variability in YF₂’s ionic conductivity measurements?

  • Methodological Answer : Apply error propagation analysis and ANOVA to datasets.

  • Case Study : Ionic conductivity (σ) varies by 2 orders of magnitude (10⁻⁵–10⁻³ S/cm at 300°C).
  • Root Causes : Grain boundary effects, porosity, and electrode contact resistance.
  • Solution : Use electrochemical impedance spectroscopy (EIS) with equivalent circuit modeling to separate bulk/grain boundary contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.